4-(Pyrrolidin-2-yl)pyridinehydrochloride
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Overview
Description
4-(Pyrrolidin-2-yl)pyridinehydrochloride is an organic compound with the molecular formula C9H12N2·HCl. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is known for its basicity and is often used as a base catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-yl)pyridinehydrochloride typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method involves the use of pyridine and pyrrolidine in the presence of a suitable catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-2-yl)pyridinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Pyrrolidin-2-yl)pyridinehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-2-yl)pyridinehydrochloride involves its basicity and ability to act as a nucleophile. It can facilitate various chemical reactions by donating electron pairs to electrophilic centers. The compound’s molecular targets and pathways include interactions with enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopyridine (DMAP): Similar in structure but with dimethylamino groups instead of pyrrolidinyl groups.
Pyrrolidine: A simpler structure with only the pyrrolidine ring.
Pyridine: The parent compound without any substituents.
Uniqueness
4-(Pyrrolidin-2-yl)pyridinehydrochloride is unique due to its enhanced basicity compared to similar compounds like dimethylaminopyridine. This makes it a more effective base catalyst in various chemical reactions .
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-pyrrolidin-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-9(11-5-1)8-3-6-10-7-4-8;/h3-4,6-7,9,11H,1-2,5H2;1H |
InChI Key |
FLSYFFRULXRVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
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